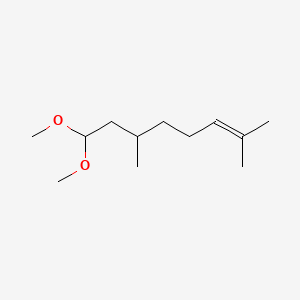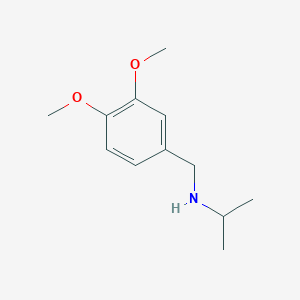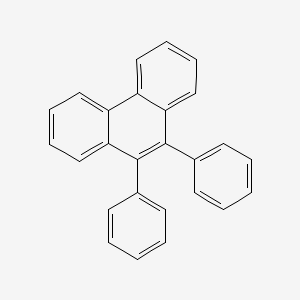
9,10-Diphenylphenanthrene
概要
説明
9,10-Diphenylphenanthrene is an organic compound with the molecular formula C26H18. It is a derivative of phenanthrene, where two phenyl groups are attached at the 9 and 10 positions of the phenanthrene ring system. This compound is known for its unique photophysical properties and has been studied extensively for its applications in various fields, including materials science and photochemistry .
準備方法
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 9,10-Diphenylphenanthrene involves the reaction of benzopinacol with trifluoromethanesulfonic acid (triflic acid) in dry toluene under a nitrogen atmosphere. The reaction mixture is cooled to 0°C and stirred for 24 hours at room temperature. The product is then extracted and purified through recrystallization from a toluene-ethanol mixture .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key steps involve ensuring the purity of reagents and maintaining controlled reaction conditions to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions: 9,10-Diphenylphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenyl rings .
科学的研究の応用
9,10-Diphenylphenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound in photophysical studies due to its unique fluorescence properties.
Materials Science: It is employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology and Medicine: While its direct applications in biology and medicine are limited, its derivatives are studied for potential use in imaging and diagnostic tools.
Industry: It is used in the synthesis of advanced materials with specific photophysical properties.
作用機序
The mechanism by which 9,10-Diphenylphenanthrene exerts its effects is primarily related to its photophysical properties. Upon absorption of light, it undergoes electronic excitation, leading to fluorescence. The molecular targets and pathways involved include interactions with light and subsequent energy transfer processes. These properties make it valuable in applications such as triplet fusion upconversion and other photochemical processes .
類似化合物との比較
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar photophysical applications.
9,10-Dimethylanthracene: Another derivative with altered photophysical properties due to the presence of methyl groups.
Tetraphenylethylene Derivatives: These compounds also exhibit aggregation-induced emission and are used in various photophysical studies.
Uniqueness: 9,10-Diphenylphenanthrene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Its ability to undergo efficient photocyclization reactions and its stability under various conditions make it a valuable compound for research and industrial applications .
特性
IUPAC Name |
9,10-diphenylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18/c1-3-11-19(12-4-1)25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)26(25)20-13-5-2-6-14-20/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECWSIFCFMVOAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348101 | |
| Record name | 9,10-Diphenylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602-15-3 | |
| Record name | 9,10-Diphenylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


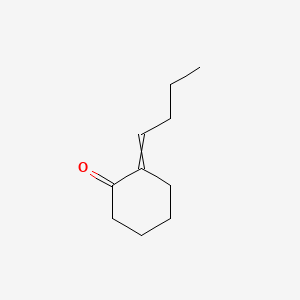

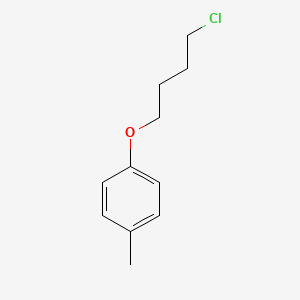

![2-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B1615482.png)
